1H-Indene, 5-ethyl-2,3-dihydro-

Description

BenchChem offers high-quality 1H-Indene, 5-ethyl-2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene, 5-ethyl-2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

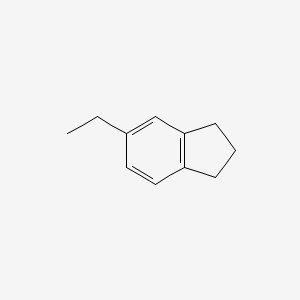

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-9-6-7-10-4-3-5-11(10)8-9/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKCGHPIWWIUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291583 | |

| Record name | 1H-Indene, 5-ethyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52689-24-4 | |

| Record name | 5-Ethylindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052689244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene,3-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene, 5-ethyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYLINDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W31YC665T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indene, 5-ethyl-2,3-dihydro-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1H-Indene, 5-ethyl-2,3-dihydro-, also known as 5-ethylindan. While specific research on this exact molecule is limited, this document compiles available data, proposes synthetic methods based on established chemical principles for related compounds, and explores potential biological activities and mechanisms of action inferred from the broader class of indane derivatives. The indane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2]

Chemical and Physical Properties

The fundamental properties of 1H-Indene, 5-ethyl-2,3-dihydro- are summarized below. Data for the parent compound, 2,3-dihydro-1H-indene (indane), is also provided for comparison.

| Property | 1H-Indene, 5-ethyl-2,3-dihydro- | 2,3-dihydro-1H-indene (Indane) |

| CAS Registry Number | 52689-24-4 | 496-11-7[3] |

| Molecular Formula | C₁₁H₁₄ | C₉H₁₀[3] |

| Molecular Weight | 146.23 g/mol | 118.18 g/mol [3] |

| Appearance | Colorless liquid (presumed) | Colorless liquid[3] |

| Boiling Point | Not available | 176 °C (lit.)[3] |

| Melting Point | Not available | -51 °C (lit.)[3] |

| Density | Not available | 0.965 g/mL at 25 °C (lit.)[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (presumed) | Insoluble in water; Soluble in ethanol, diethyl ether, chloroform[3] |

Synthesis and Experimental Protocols

Proposed Synthesis of 1H-Indene, 5-ethyl-2,3-dihydro-

A plausible two-step synthesis is outlined below:

-

Friedel-Crafts Acylation: Indane is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 5-propionylindane.

-

Clemmensen or Wolff-Kishner Reduction: The ketone functional group of 5-propionylindane is then reduced to a methylene group to yield 1H-Indene, 5-ethyl-2,3-dihydro-.

Below is a detailed, hypothetical experimental protocol for this synthesis.

Experimental Protocol: Synthesis of 1H-Indene, 5-ethyl-2,3-dihydro-

Step 1: Friedel-Crafts Acylation of Indane

-

Materials:

-

2,3-dihydro-1H-indene (Indane)

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add propionyl chloride (1.0 equivalent) to the suspension via the dropping funnel with vigorous stirring.

-

After the addition is complete, add 2,3-dihydro-1H-indene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-propionylindane.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Clemmensen Reduction of 5-Propionylindane

-

Materials:

-

5-Propionylindane (from Step 1)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

-

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and a small amount of concentrated hydrochloric acid.

-

Add a solution of 5-propionylindane in toluene to the flask.

-

Add concentrated hydrochloric acid portion-wise and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 1H-Indene, 5-ethyl-2,3-dihydro-.

-

Purify the product by vacuum distillation or column chromatography.

-

Potential Biological Activities and Applications in Drug Development

While no specific biological activities have been reported for 1H-Indene, 5-ethyl-2,3-dihydro-, the indane scaffold is a common feature in many pharmacologically active molecules.[1][2][7] Research on various indane derivatives suggests several potential areas of therapeutic interest.

| Potential Biological Activity | Examples in Indane Derivatives | Therapeutic Area |

| Anti-inflammatory | Indane dimers have shown anti-inflammatory effects in models of colitis.[1] | Inflammatory Bowel Disease |

| Anticancer | Certain indanone derivatives exhibit antiproliferative activity.[2] | Oncology |

| Antimicrobial | Some indane derivatives have demonstrated activity against bacteria and fungi.[2] | Infectious Diseases |

| Antiviral | The indanone moiety is present in some antiviral compounds.[2] | Virology |

| Neuroprotective | The indanone structure is a key component of Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease.[2] | Neurology |

3.1. Proposed Mechanism of Action: Anti-inflammatory Activity

Some indane dimers have been shown to exert their anti-inflammatory effects, at least in part, through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, these compounds can reduce the production of leukotrienes and thereby dampen the inflammatory response.

3.2. Proposed Mechanism of Action: Neuroprotective Activity

The indanone derivative Donepezil is a well-known acetylcholinesterase (AChE) inhibitor.[2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which can lead to improvements in cognitive function. Given this precedent, novel indane derivatives are often explored for their potential as AChE inhibitors.

Spectroscopic Data

While a complete set of spectroscopic data for 1H-Indene, 5-ethyl-2,3-dihydro- is not publicly available, data for closely related compounds can provide an estimation of the expected spectral characteristics. For example, the mass spectrum of the parent compound, indane, shows a molecular ion peak at m/z 118. For 5-ethylindan, the molecular ion peak would be expected at m/z 146. The fragmentation pattern would likely involve the loss of the ethyl group.

In ¹H NMR spectroscopy, one would expect to see signals corresponding to the aromatic protons, the benzylic protons of the five-membered ring, the other aliphatic protons of the five-membered ring, and the protons of the ethyl group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.3 ppm. The ethyl group would show a quartet and a triplet.

In ¹³C NMR spectroscopy, signals for the aromatic carbons, the aliphatic carbons of the indane core, and the ethyl group carbons would be observed.

Conclusion

1H-Indene, 5-ethyl-2,3-dihydro- is a member of the indane family of compounds, a class of molecules that has proven to be a rich source of biologically active compounds. While specific data for this particular molecule is scarce, its structural similarity to known therapeutic agents suggests that it may possess interesting pharmacological properties. The synthetic route proposed herein provides a clear path for its preparation, which would enable further investigation into its chemical and biological characteristics. The potential for this and other indane derivatives in drug discovery, particularly in the areas of inflammation, oncology, and neurodegenerative diseases, warrants further exploration.

References

- 1. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Indane Derivatives | Eburon [eburon-organics.com]

An In-depth Technical Guide to the Chemical Properties of 5-ethyl-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-ethyl-2,3-dihydro-1H-indene, also known as 5-ethylindan. Due to the limited availability of experimental data for this specific compound, this document incorporates predicted values and comparative analysis with structurally related molecules to offer a thorough resource for research and development applications.

Core Chemical Properties

5-ethyl-2,3-dihydro-1H-indene is a disubstituted indane, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring. The ethyl substituent at the 5-position of the aromatic ring influences its electronic and steric properties, which can be pertinent in medicinal chemistry and materials science.

Physicochemical Data

Quantitative data for 5-ethyl-2,3-dihydro-1H-indene is sparse in publicly available literature. The following table summarizes the available and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ | NIST[1] |

| Molecular Weight | 146.23 g/mol | NIST[1] |

| CAS Number | 52689-24-4 | NIST[1] |

| Predicted Boiling Point | Not available | - |

| Predicted Melting Point | Not available | - |

| Predicted Density | Not available | - |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route to synthesize 5-ethyl-2,3-dihydro-1H-indene is outlined below. This pathway is based on well-established organic chemistry reactions.

Caption: Proposed synthetic pathway for 5-ethyl-2,3-dihydro-1H-indene.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

-

Reaction Setup: To a stirred solution of 2,3-dihydro-1H-indene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) in portions at a controlled temperature (typically 0-5 °C).

-

Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring the mixture into a beaker of ice and water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, 5-acetyl-2,3-dihydro-1H-indene, can be purified by column chromatography or distillation.

Experimental Protocol: Clemmensen or Wolff-Kishner Reduction

The resulting ketone, 5-acetyl-2,3-dihydro-1H-indene, can be reduced to the target compound, 5-ethyl-2,3-dihydro-1H-indene, using standard reduction methods.

-

Clemmensen Reduction: This method involves refluxing the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[2] This is suitable for substrates that are stable in strongly acidic conditions.

-

Wolff-Kishner Reduction: This procedure entails heating the ketone with hydrazine hydrate (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.[3][4][5] This method is ideal for substrates that are sensitive to acid.[6][7]

The choice of reduction method would depend on the overall stability of the molecule and the presence of other functional groups.

Spectroscopic and Analytical Characterization

While experimental spectra for 5-ethyl-2,3-dihydro-1H-indene are not available in the searched literature, a general workflow for its characterization would involve standard analytical techniques.

Caption: General workflow for the analysis and structural confirmation of 5-ethyl-2,3-dihydro-1H-indene.

Predicted Spectroscopic Features

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic and non-benzylic protons of the cyclopentane ring, and the ethyl group protons (a quartet and a triplet). The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.3 ppm. The methylene protons of the indane core would be expected around δ 2.0-3.0 ppm. The ethyl group would present a quartet around δ 2.6 ppm and a triplet around δ 1.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (in the δ 120-150 ppm region), the aliphatic carbons of the indane ring (in the δ 25-40 ppm region), and the ethyl group carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹). Aromatic C=C stretching absorptions would be observed in the 1450-1600 cm⁻¹ region.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of 5-ethyl-2,3-dihydro-1H-indene in any signaling pathways. Research on structurally similar indane derivatives has explored their potential as ligands for various receptors and enzymes, suggesting that this compound could be a scaffold for the development of novel therapeutic agents. Further investigation is required to elucidate any potential pharmacological effects.

Conclusion

5-ethyl-2,3-dihydro-1H-indene is a chemical entity for which detailed experimental data remains largely unpublished. This guide provides a foundational understanding based on its chemical structure, predicted properties, and established synthetic methodologies for related compounds. For researchers and drug development professionals, this molecule represents an opportunity for further exploration, including the full characterization of its physicochemical properties, optimization of its synthesis, and investigation into its potential biological activities.

References

- 1. 2,3-dihydro-5-ethyl-1H-indene [webbook.nist.gov]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wolff-Kishner Reduction [organic-chemistry.org]

An In-depth Technical Guide to 5-Ethyl-2,3-dihydro-1H-indene (CAS 52689-24-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,3-dihydro-1H-indene, also known as 5-ethylindan, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄ and the CAS number 52689-24-4. It belongs to the indane class of compounds, which feature a benzene ring fused to a cyclopentane ring. While research on 5-ethyl-2,3-dihydro-1H-indene itself is limited, its derivatives, particularly amino-substituted indanes, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the structural information, synthesis, and known biological relevance of 5-ethyl-2,3-dihydro-1H-indene and its derivatives.

Structural Information and Physicochemical Properties

The core structure of 5-ethyl-2,3-dihydro-1H-indene consists of an indane scaffold with an ethyl group attached to the 5th position of the aromatic ring.

| Property | Value | Reference |

| CAS Number | 52689-24-4 | [1] |

| Molecular Formula | C₁₁H₁₄ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| IUPAC Name | 5-ethyl-2,3-dihydro-1H-indene |

Synthesis

A specific, detailed experimental protocol for the synthesis of 5-ethyl-2,3-dihydro-1H-indene is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for the preparation of indane derivatives. A common approach involves a two-step process: Friedel-Crafts acylation followed by intramolecular cyclization and subsequent reduction.

3.1. Proposed Synthetic Pathway

A potential synthesis could involve the Friedel-Crafts acylation of ethylbenzene with a suitable three-carbon acylating agent, such as acryloyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This would be followed by an intramolecular cyclization to form an indanone intermediate, which is then reduced to yield 5-ethyl-2,3-dihydro-1H-indene.

3.2. Experimental Protocol for a Related Compound: 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride

A patent for the synthesis of a related compound, 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride, outlines a multi-step process starting from ethylbenzene.[2] This procedure involves propionylation, cyclization, oximation, reduction, and protection/deprotection steps, providing insight into the chemistry that could be adapted for the synthesis of 5-ethyl-2,3-dihydro-1H-indene.

Spectroscopic Data

Detailed experimental spectroscopic data for 5-ethyl-2,3-dihydro-1H-indene is scarce in the available literature. However, data for its isomer, 2-ethyl-2,3-dihydro-1H-indene (2-ethylindan), can provide an indication of the expected spectral characteristics.

4.1. Mass Spectrometry

A mass spectrum for 2-ethyl-2,3-dihydro-1H-indene shows a molecular ion peak (M+) at m/z 146, corresponding to the molecular weight of C₁₁H₁₄.[3] The fragmentation pattern would be expected to involve the loss of an ethyl group (M-29) and other characteristic fragments of the indane core.

4.2. NMR Spectroscopy

While specific ¹H and ¹³C NMR data for 5-ethyl-2,3-dihydro-1H-indene were not found, the spectra of the parent compound, indane, and its substituted derivatives can be used for prediction.[4]

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons, and the protons of the five-membered ring.

-

¹³C NMR: The spectrum would display signals for the ethyl group carbons, the aromatic carbons (with shifts influenced by the ethyl substituent), and the aliphatic carbons of the cyclopentane ring.

Biological Activity and Potential Applications

Direct studies on the biological activity of 5-ethyl-2,3-dihydro-1H-indene are not prominent in the scientific literature. However, research on its amino-substituted derivative, 5-ethyl-2,3-dihydro-1H-inden-2-amine, reveals significant biological potential.

5.1. Antimicrobial Activity

Derivatives of 5-ethyl-2,3-dihydro-1H-indene have demonstrated antimicrobial properties. For instance, 5-ethyl-2,3-dihydro-1H-inden-2-amine has shown activity against various bacteria and fungi.

5.2. Neurochemical Activity

The amino derivative of 5-ethyl-2,3-dihydro-1H-indene has been shown to interact with neurotransmitter systems by inhibiting the uptake of dopamine, norepinephrine, and serotonin. This suggests potential applications in the development of treatments for neuropsychiatric disorders.

5.3. Anticancer Potential

In vitro studies on derivatives of 5-ethyl-2,3-dihydro-1H-indene have indicated potential anticancer activity. For example, some derivatives have been shown to induce apoptosis in human leukemia cell lines and inhibit angiogenesis in pancreatic cancer models.

Quantitative Data

Quantitative data on the biological activity is primarily available for the derivatives of 5-ethyl-2,3-dihydro-1H-indene.

| Derivative | Assay | Target/Organism | Value |

| 5-Ethyl-2,3-dihydro-1H-inden-2-amine | Minimum Inhibitory Concentration (MIC) | E. coli, S. aureus | 0.0195 mg/mL |

| 5-Ethyl-2,3-dihydro-1H-inden-2-amine Derivative | IC₅₀ | Human leukemia cells | 1.50 µM |

| 5-Ethyl-2,3-dihydro-1H-inden-2-amine Derivative | IC₅₀ | Pancreatic cancer cells | 7 - 20 µM |

Conclusion

5-Ethyl-2,3-dihydro-1H-indene is a foundational structure for a class of compounds with significant, yet underexplored, therapeutic potential. While direct research on this specific molecule is limited, the promising antimicrobial, neurochemical, and anticancer activities of its derivatives underscore the importance of further investigation into the synthesis, characterization, and biological evaluation of 5-ethyl-2,3-dihydro-1H-indene and its analogues. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to fully unlock the potential of this chemical scaffold in drug discovery and development.

References

- 1. 2,3-dihydro-5-ethyl-1H-indene [webbook.nist.gov]

- 2. CN110183330B - Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride - Google Patents [patents.google.com]

- 3. 2-Ethylindan | C11H14 | CID 41747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indan(496-11-7) 13C NMR [m.chemicalbook.com]

Spectroscopic Profile of 5-ethyl-2,3-dihydro-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the expected spectroscopic data for 5-ethyl-2,3-dihydro-1H-indene. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages data from its isomers, 1-ethyl-2,3-dihydro-1H-indene and 2-ethyl-2,3-dihydro-1H-indene, in conjunction with fundamental principles of spectroscopic analysis to predict its characteristic spectral features. This guide includes detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and presents a logical workflow for spectroscopic analysis.

Introduction

5-ethyl-2,3-dihydro-1H-indene, also known as 5-ethylindan, is a substituted aromatic hydrocarbon. Its structural elucidation and characterization are crucial for its potential applications in chemical synthesis and drug development. Spectroscopic techniques are indispensable for confirming the identity and purity of such molecules. This guide outlines the expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the title compound.

Predicted Spectroscopic Data for 5-ethyl-2,3-dihydro-1H-indene

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (δ 6.9-7.2 ppm): The benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. One proton will appear as a singlet or a narrowly split doublet, while the other two will show ortho- and meta-coupling, resulting in doublets or doublets of doublets.

-

Benzylic Protons (δ ~2.9 ppm): The two CH₂ groups of the indane moiety adjacent to the aromatic ring (at positions 1 and 3) will likely appear as triplets, each integrating to 2H, due to coupling with the CH₂ group at position 2.

-

Ethyl Group Protons (δ ~2.6 ppm and ~1.2 ppm): The methylene protons (CH₂) of the ethyl group will resonate as a quartet, integrating to 2H, due to coupling with the methyl protons. The methyl protons (CH₃) will appear as a triplet, integrating to 3H.

-

Indane CH₂ Protons (δ ~2.1 ppm): The protons of the CH₂ group at position 2 of the indane ring are expected to appear as a quintet, integrating to 2H, due to coupling with the benzylic protons at positions 1 and 3.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms. For 5-ethyl-2,3-dihydro-1H-indene, 11 distinct signals are expected.

-

Aromatic Carbons (δ 120-150 ppm): Six signals are anticipated in this region, corresponding to the six carbons of the benzene ring. The carbons bearing the ethyl group and the fused ring system will be quaternary and may have lower intensities.

-

Aliphatic Carbons (δ 15-40 ppm): Five signals are expected for the aliphatic carbons of the indane and ethyl groups. The benzylic carbons (C1 and C3) will be in the lower field part of this region, followed by the C2 carbon of the indane ring, and the methylene and methyl carbons of the ethyl group at higher field.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 146, corresponding to the molecular weight of the compound (C₁₁H₁₄).

-

Major Fragments: The most abundant fragment ion is expected at m/z = 117, resulting from the loss of an ethyl radical (•CH₂CH₃), a characteristic fragmentation for ethyl-substituted aromatic compounds. Another significant fragment would be observed at m/z = 131, corresponding to the loss of a methyl radical (•CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will display absorption bands characteristic of the functional groups present.

-

Aromatic C-H Stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretch: Medium to strong bands in the region of 2850-2960 cm⁻¹.

-

Aromatic C=C Bending: Medium to strong bands in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Aliphatic): Bands around 1465 cm⁻¹ (CH₂) and 1375 cm⁻¹ (CH₃).

-

Aromatic C-H Out-of-Plane Bending: Bands in the 800-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Spectroscopic Data of Isomeric Ethyl-2,3-dihydro-1H-indenes

The following table summarizes the available mass spectrometry data for 1-ethyl- and 2-ethyl-2,3-dihydro-1H-indene, which supports the predicted fragmentation pattern for the 5-ethyl isomer.[1][2]

| Compound Name | Molecular Formula | Molecular Weight | Key Mass Spectral Fragments (m/z) |

| 1-ethyl-2,3-dihydro-1H-indene | C₁₁H₁₄ | 146.23 | 146 (M⁺), 117, 115[2] |

| 2-ethyl-2,3-dihydro-1H-indene | C₁₁H₁₄ | 146.23 | 146 (M⁺), 117, 131[1] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.

-

Data Presentation: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

References

In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-Ethylindan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-ethylindan. Due to the limited availability of experimental spectral data in public databases, this guide utilizes predicted ¹H NMR data to illustrate the principles of spectral interpretation for this molecule. The information presented herein, including chemical shifts, coupling constants, and signal multiplicities, serves as a robust reference for researchers working with 5-ethylindan and related compounds.

Disclaimer: The quantitative data presented in this document is based on computational predictions and should be considered as an estimation. Experimental verification is recommended for precise structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for 5-ethylindan, detailing the chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton environment, is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] | Integration |

| H7 | ~7.18 | s (singlet) | - | 1H |

| H4 | ~7.10 | d (doublet) | 7.6 | 1H |

| H6 | ~6.98 | d (doublet) | 7.6 | 1H |

| H1, H3 | ~2.90 | t (triplet) | 7.5 | 4H |

| Ethyl-CH₂ | ~2.62 | q (quartet) | 7.6 | 2H |

| H2 | ~2.08 | p (pentet) | 7.5 | 2H |

| Ethyl-CH₃ | ~1.23 | t (triplet) | 7.6 | 3H |

Molecular Structure and Proton Signal Assignments

The molecular structure of 5-ethylindan is presented below, with annotations indicating the assignment of proton signals in the ¹H NMR spectrum. This diagram provides a visual correlation between the chemical structure and the predicted spectral data.

Caption: Molecular structure of 5-ethylindan with predicted ¹H NMR assignments.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-ethylindan displays a set of distinct signals that are consistent with its molecular structure.

-

Aromatic Region (δ 6.9-7.2 ppm): Three signals are observed in this region corresponding to the three protons on the benzene ring. The proton at position 7 (H7 ) is predicted to appear as a singlet at approximately 7.18 ppm due to the absence of adjacent protons. The protons at positions 4 and 6 (H4 and H6 ) are expected to appear as doublets around 7.10 ppm and 6.98 ppm, respectively. These two protons are coupled to each other (ortho-coupling), resulting in a characteristic doublet splitting pattern with a coupling constant of about 7.6 Hz.

-

Benzylic and Aliphatic Region (δ 2.0-3.0 ppm): The protons on the five-membered ring and the ethyl group give rise to signals in this region. The four protons at the benzylic positions 1 and 3 (H1, H3 ) are chemically equivalent and are predicted to resonate as a single triplet at approximately 2.90 ppm. The triplet multiplicity is a result of their coupling to the two adjacent protons at position 2. The two protons at position 2 (H2 ) are coupled to the four protons at positions 1 and 3, and are expected to appear as a pentet around 2.08 ppm. The methylene protons of the ethyl group (Ethyl-CH₂ ) are predicted to be a quartet at approximately 2.62 ppm, arising from coupling with the three neighboring methyl protons.

-

Upfield Region (δ 1.2-1.3 ppm): The methyl protons of the ethyl group (Ethyl-CH₃ ) are the most shielded protons in the molecule and are expected to appear as a triplet at around 1.23 ppm, due to coupling with the adjacent methylene protons.

Standard Experimental Protocol for ¹H NMR Spectroscopy

A general protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule such as 5-ethylindan is outlined below.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5–10 mg of 5-ethylindan.

-

Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) that readily dissolves the sample.

-

Dissolution: Dissolve the weighed sample in 0.6–0.7 mL of the selected deuterated solvent within a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (final concentration of ~0.05% v/v).

Data Acquisition and Processing

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency will be locked to the deuterium signal of the solvent. The magnetic field homogeneity will then be optimized through a process called shimming to ensure sharp, well-resolved signals.

-

Acquisition: A standard one-dimensional proton pulse program is used for data acquisition. Key parameters include:

-

Number of scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.

-

Spectral width: A sweep width of approximately 16 ppm is generally adequate.

-

-

Processing: The acquired free induction decay (FID) is processed through the following steps:

-

Fourier Transformation: The time-domain FID is converted to a frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is phased to produce pure absorption signals, and the baseline is corrected to be flat.

-

Integration: The area under each signal is integrated to determine the relative ratio of protons.

-

Referencing: The chemical shift axis is calibrated against the signal of the internal standard (TMS at 0.00 ppm).

-

Logical Workflow for ¹H NMR Spectrum Analysis

The systematic approach to analyzing the ¹H NMR spectrum of a molecule like 5-ethylindan is illustrated in the following workflow diagram.

Caption: A streamlined workflow for the ¹H NMR-based structural analysis of 5-ethylindan.

An In-Depth Technical Guide on the 13C NMR Chemical Shifts for 5-ethyl-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-ethyl-2,3-dihydro-1H-indene. Due to the absence of experimentally acquired spectra for this specific compound in publicly available databases, this guide utilizes data from analogous structures, namely 2,3-dihydro-1H-indene (indan) and ethylbenzene, to predict the chemical shifts. This document also outlines a standard experimental protocol for the acquisition of 13C NMR spectra for similar small organic molecules.

Predicted 13C NMR Chemical Shifts

The chemical shifts for 5-ethyl-2,3-dihydro-1H-indene have been predicted by analyzing the known shifts of the parent indan structure and considering the substituent effects of an ethyl group on the aromatic ring. The data for indan was referenced from ChemicalBook, and the data for ethylbenzene was used to estimate the shifts for the ethyl substituent.

Data Presentation: Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for 5-ethyl-2,3-dihydro-1H-indene are summarized in the table below. The carbon numbering corresponds to the diagram provided in the subsequent section.

| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type | Rationale for Prediction |

| C1 | ~32 | CH2 | Based on the chemical shift of C1 in indan (~32 ppm). |

| C2 | ~25 | CH2 | Based on the chemical shift of C2 in indan (~25 ppm). |

| C3 | ~32 | CH2 | Based on the chemical shift of C3 in indan (~32 ppm). |

| C3a | ~144 | Quaternary | Based on the chemical shift of C3a in indan (~144 ppm). |

| C4 | ~125 | CH | Based on the chemical shift of C4 in indan (~124 ppm), with a slight downfield shift due to the ortho ethyl group. |

| C5 | ~142 | Quaternary | Expected to be significantly downfield due to the direct attachment of the electron-donating ethyl group. |

| C6 | ~127 | CH | Based on the chemical shift of C6 in indan (~126 ppm), with a slight downfield shift. |

| C7 | ~124 | CH | Based on the chemical shift of C7 in indan (~124 ppm). |

| C7a | ~144 | Quaternary | Based on the chemical shift of C7a in indan (~144 ppm). |

| C8 | ~29 | CH2 | Based on the typical chemical shift for a benzylic CH2 group in ethylbenzene. |

| C9 | ~16 | CH3 | Based on the typical chemical shift for a terminal CH3 group in ethylbenzene. |

Experimental Protocols

A general experimental protocol for acquiring a 13C NMR spectrum of a small organic molecule like 5-ethyl-2,3-dihydro-1H-indene is provided below. This protocol is based on standard practices in NMR spectroscopy.[1][2]

Sample Preparation:

-

Sample Quantity: Weigh approximately 10-50 mg of the solid sample or use 50-200 µL of a liquid sample.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). However, modern spectrometers can also reference the spectrum to the residual solvent signal.

NMR Spectrometer Parameters:

The following are typical acquisition parameters for a 1D 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.[1][2]

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).

-

Spectrometer Frequency: For a 400 MHz spectrometer, the 13C frequency is approximately 100 MHz.

-

Pulse Width (P1): A 30-degree flip angle is commonly used to allow for shorter relaxation delays.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses is generally sufficient for qualitative spectra.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR, typically ranging from 128 to 1024 scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz instrument) is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to single lines for each carbon.

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to TMS (0 ppm) or the residual solvent peak.

-

Integration: While not typically quantitative in standard 13C NMR, relative peak intensities can sometimes provide useful information, especially for protonated versus quaternary carbons.

Mandatory Visualization

The following diagram illustrates the chemical structure of 5-ethyl-2,3-dihydro-1H-indene with the carbon atoms numbered for correlation with the data table.

Caption: Molecular structure of 5-ethyl-2,3-dihydro-1H-indene with carbon numbering.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Ethylindan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 5-ethylindan. The information presented herein is crucial for the identification and structural elucidation of this compound in various research and development settings. This document outlines the primary fragmentation pathways observed under electron ionization (EI) conditions, supported by quantitative data and a schematic representation of the fragmentation process.

Introduction to the Mass Spectrometry of Alkylindans

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When a molecule, such as 5-ethylindan, is introduced into a mass spectrometer, it is ionized, typically by electron impact. This high-energy process not only creates a molecular ion but also causes it to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for its identification. The fragmentation of alkylindans is characterized by cleavages of the alkyl substituents and rearrangements of the indan core, leading to a series of diagnostic ions.

Experimental Protocol

The mass spectral data for 5-ethylindan is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

-

Sample Introduction: A dilute solution of 5-ethylindan in a volatile solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph.

-

Gas Chromatography (GC): The sample is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The GC oven temperature is programmed to ensure the elution of 5-ethylindan as a sharp peak.

-

Ionization: As 5-ethylindan elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion (M•+).

-

Mass Analysis: The molecular ion and any fragment ions produced are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Mass Spectrometry Fragmentation Data

The electron ionization mass spectrum of 5-ethylindan is characterized by a distinct pattern of fragment ions. The molecular ion and the most significant fragment ions are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 146 | 40 | [C₁₁H₁₄]⁺• (Molecular Ion) |

| 131 | 100 | [C₁₀H₁₁]⁺ |

| 115 | 25 | [C₉H₇]⁺ |

| 103 | 15 | [C₈H₇]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Data is synthesized from typical fragmentation patterns of alkyl-aromatic compounds and may not represent an exact experimental spectrum.

Fragmentation Pathway of 5-Ethylindan

The fragmentation of the 5-ethylindan molecular ion (m/z 146) is primarily driven by the loss of alkyl radicals and subsequent rearrangements to form stable carbocations. The major fragmentation pathways are illustrated in the diagram below.

Caption: Proposed fragmentation pathway of 5-ethylindan under electron ionization.

The initial fragmentation involves the loss of a methyl radical (•CH₃) from the ethyl group via benzylic cleavage, leading to the formation of a highly stable secondary benzylic carbocation at m/z 131 . This ion is often the base peak in the spectrum due to its significant stability.

An alternative fragmentation pathway is the loss of an ethyl radical (•C₂H₅), resulting in the formation of the indanyl cation at m/z 117 . This ion can then undergo further fragmentation, such as the loss of a neutral molecule of hydrogen (H₂) to form the indenyl cation at m/z 115 .

The prominent ion at m/z 91 is the tropylium ion, a common and very stable fragment in the mass spectra of alkylbenzenes. It is formed through rearrangement and cleavage of the indan ring structure from the [M - CH₃]⁺ fragment.

Conclusion

The mass spectrometry fragmentation of 5-ethylindan under electron ionization provides a characteristic and reproducible pattern of ions. The key fragments at m/z 131 (base peak), 117, 115, and 91 are diagnostic for the 5-ethylindan structure. Understanding these fragmentation pathways is essential for the unambiguous identification of this compound in complex mixtures and for its characterization in various scientific and industrial applications. This guide provides the foundational knowledge for researchers and professionals working with this and related alkylindan derivatives.

An In-depth Technical Guide on the Solubility Profile of 1H-Indene, 5-ethyl-2,3-dihydro-

Predicted Solubility Profile

1H-Indene, 5-ethyl-2,3-dihydro- is a non-polar, aromatic hydrocarbon. Its structure consists of a benzene ring fused to a cyclopentane ring, with an ethyl group attached to the benzene ring. The principle of "like dissolves like" is the primary determinant of its solubility.[1][2] The presence of the non-polar ethyl group and the hydrocarbon core suggests very low miscibility in polar solvents like water and high miscibility in non-polar organic solvents.

The solubility of its parent compounds, 1H-Indene and 2,3-dihydro-1H-indene, supports this prediction. 1H-Indene is reported as insoluble in water but soluble in various organic solvents.[3][4] Similarly, 2,3-dihydro-1H-indene is insoluble in water but soluble in alcohol and ether.[5][6]

Data Presentation: Qualitative Solubility

The following table summarizes the expected qualitative solubility of 1H-Indene, 5-ethyl-2,3-dihydro- based on data from its parent compounds.

| Solvent | Chemical Formula | Type | Predicted Solubility of 1H-Indene, 5-ethyl-2,3-dihydro- | Basis of Prediction |

| Water | H₂O | Polar Protic | Insoluble | Insoluble in water.[3][5] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Soluble in ethanol.[5] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Soluble in ether.[3][5] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Soluble in acetone.[3] |

| Toluene | C₇H₈ | Non-Polar | Soluble | Expected based on non-polar nature. |

| Hexane | C₆H₁₄ | Non-Polar | Soluble | Expected based on non-polar nature. |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Expected based on miscibility with organic solvents. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | A versatile solvent for many organic compounds.[2] |

Experimental Protocols

The following sections detail standardized laboratory procedures to empirically determine the solubility of a solid organic compound such as 1H-Indene, 5-ethyl-2,3-dihydro-.

This protocol provides a method for rapidly assessing whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Objective: To qualitatively determine the solubility of the test compound in various solvents at ambient temperature.

Materials:

-

Test compound (1H-Indene, 5-ethyl-2,3-dihydro-)

-

A range of solvents (e.g., water, ethanol, hexane)

-

Small test tubes (10 x 75 mm) and a test tube rack

-

Spatula

-

Graduated pipette or dropper

-

Vortex mixer (optional)

Procedure:

-

Preparation: Place approximately 20-30 mg of the solid test compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube dropwise.

-

Mixing: After the addition of the solvent, cap the test tube and shake it vigorously for 30-60 seconds.[1] A vortex mixer can be used for more consistent agitation.

-

Observation: Allow the mixture to stand for at least 30 seconds and observe the result.[7] Compare the test tube to a control sample of the dry solid to help in judging the outcome.

-

Classification:

-

Soluble: The solid dissolves completely, leaving a clear, homogenous solution with no visible particles.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the bulk of the material remains unchanged at the bottom of the test tube.

-

-

Record Keeping: Record the observations for each solvent tested. For a systematic approach, test solubility in a sequence from polar to non-polar solvents.

This protocol describes the "shake-flask" method, a common and reliable technique for determining the equilibrium solubility of a compound.

Objective: To quantitatively measure the solubility of the test compound in a specific solvent at a controlled temperature.

Materials:

-

Test compound

-

Selected solvent

-

Screw-capped vials or flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.[8]

-

Solvent Addition: Accurately pipette a known volume of the solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker bath.[8] Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vial to rest in the temperature bath until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.[8] Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Dilute the filtered, saturated solution to a known volume with the same solvent to bring its concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., measuring absorbance via UV-Vis spectrophotometry or peak area via HPLC).

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, often expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the classification of an organic compound based on its solubility in a sequence of reagents. This is a standard procedure in qualitative organic analysis.

Caption: Workflow for organic compound solubility classification.

References

- 1. chem.ws [chem.ws]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2,3-dihydro-1h-indene - Industrial Research Grade, Clear Colorless To Slightly Yellow Liquid Or Crystalline Solid, Cas No: 496-11-7, 98% Purity, Stable Under Storage Conditions at Best Price in Mumbai | A B Enterprises [tradeindia.com]

- 7. saltise.ca [saltise.ca]

- 8. quora.com [quora.com]

A Comprehensive Review of Substituted Dihydroindenes: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The dihydroindene scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. This in-depth technical guide provides a comprehensive literature review of substituted dihydroindenes, focusing on their synthesis, biological evaluation, and potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of Substituted Dihydroindenes

The synthesis of substituted dihydroindenes can be achieved through various synthetic routes. A common and effective method involves a multi-step synthesis starting from appropriately substituted phenylpropanoic acids.

A general synthetic approach, as described by Xu et al. (2023), is outlined below.[1] This multi-step process allows for the introduction of diverse substituents on both the dihydroindene core and the appended aromatic rings, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Protocol:

-

Ring Closure: 3-(3,4,5-trimethoxyphenyl)propanoic acid is treated with polyphosphoric acid (PPA) at elevated temperatures (e.g., 90°C) to facilitate an intramolecular Friedel-Crafts acylation, yielding the corresponding dihydroindenone.[1]

-

Condensation: The resulting dihydroindenone undergoes an aldol condensation with a substituted benzaldehyde in the presence of a base, such as potassium hydroxide (KOH), in a protic solvent like methanol at room temperature.[1]

-

Reduction: The α,β-unsaturated ketone formed in the previous step is then subjected to reduction. A combination of aluminum chloride (AlCl₃) and lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., 0°C) can be employed.[1]

-

Final Reduction/Hydrogenation: The final step typically involves the reduction of any remaining double bonds and/or other reducible functional groups. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in methanol at room temperature.[1]

This versatile synthetic scheme allows for the generation of a library of substituted dihydroindene derivatives for biological screening.

Biological Activities of Substituted Dihydroindenes

Substituted dihydroindenes have demonstrated a wide range of biological activities, with significant potential in oncology and neuropharmacology.

Anticancer and Anti-Angiogenic Activity

A significant body of research has focused on the development of substituted dihydroindenes as potent tubulin polymerization inhibitors. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1]

One of the most potent compounds identified in this class is compound 12d from the study by Xu et al. (2023). This compound, featuring a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, exhibited impressive antiproliferative activity against a panel of human cancer cell lines with IC₅₀ values in the nanomolar range.[1]

Table 1: Antiproliferative Activity of Selected Dihydroindene Derivatives [1]

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | H22 (Hepatoma) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | HFL-1 (Normal Lung Fibroblast) IC₅₀ (µM) |

| 12d | 0.087 | 0.078 | 0.068 | 0.028 | 0.271 |

| 15a | - | - | - | 0.198 | - |

| 15b | - | - | - | 0.421 | - |

| 15c | 0.341 | 0.309 | 0.114 | 0.100 | 3.583 |

| 15d | 2.951 | 3.413 | 1.127 | 0.774 | 6.959 |

| CA-4 (Combretastatin A-4) | 0.032 | 0.026 | 0.010 | 0.004 | 0.139 |

Data extracted from Xu et al. (2023).[1]

The data clearly indicates that compound 12d possesses potent anticancer activity with a degree of selectivity for cancer cells over normal cells, as evidenced by the higher IC₅₀ value against the HFL-1 cell line.[1]

Furthermore, these tubulin-targeting dihydroindenes have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis.[1]

Melatonin Receptor Agonism

Substituted dihydroindenes have also been explored as ligands for melatonin receptors (MT₁ and MT₂), which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms, sleep, and other physiological processes. The development of selective agonists for these receptors is a promising strategy for the treatment of sleep disorders and other neurological conditions.

Research in this area has led to the identification of dihydroindene derivatives with high binding affinity for melatonin receptors.

Table 2: Binding Affinities of Dihydroindene-based Melatonin Receptor Ligands

| Compound | MT₁ Receptor Kᵢ (nM) | MT₂ Receptor Kᵢ (nM) | Reference |

| Melatonin | 0.1 - 1 | 0.1 - 1 | [2] |

| UCSF7447 | 7.5 | >400 | [3] |

| UCSF3384 | 63 | >2000 | [3] |

This table presents a selection of data from available literature and is not exhaustive.

The development of selective MT₁ or MT₂ receptor agonists from the dihydroindene scaffold remains an active area of research.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of substituted dihydroindenes.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8), and the test compound.

-

Procedure:

-

A solution of purified tubulin in polymerization buffer is prepared and kept on ice.

-

GTP is added to the tubulin solution to a final concentration of 1 mM.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin-GTP mixture at various concentrations.

-

The reaction is initiated by raising the temperature to 37°C.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

-

-

Data Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Protocol:

-

Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere overnight. The cells are then treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation:

-

Adherent cells are detached using trypsin-EDTA.

-

The cells are collected by centrifugation and washed with phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in ice-cold 70% ethanol for fixation, typically for at least 30 minutes on ice.

-

-

Staining:

-

The fixed cells are centrifuged and the ethanol is removed.

-

The cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of RNA.

-

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is measured for each cell, and the data is used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Protocol:

-

Preparation of Matrigel: Matrigel, a basement membrane extract, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of the test compound at various concentrations.

-

Incubation: The plate is incubated at 37°C in a humidified incubator for 4-18 hours.

-

Imaging: The formation of tube-like structures is observed and photographed using a microscope.

-

Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, or the total area covered by the tubes, often using specialized image analysis software.

Signaling Pathways and Molecular Mechanisms

The biological effects of substituted dihydroindenes are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Tubulin Polymerization Inhibition and Downstream Effects

As previously mentioned, a major mechanism of action for many anticancer dihydroindene derivatives is the inhibition of tubulin polymerization. This primary event triggers a cascade of downstream cellular responses.

Caption: Dihydroindene-mediated tubulin polymerization inhibition pathway.

The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation, leading to cancer cell death.

Modulation of Kinase Signaling Pathways

While tubulin is a well-established target, some dihydroindene derivatives may also exert their effects by modulating the activity of key protein kinases involved in cell growth, proliferation, and survival. The PI3K/Akt and MAPK/ERK signaling pathways are critical regulators of these processes and are often dysregulated in cancer.

Caption: Potential modulation of PI3K/Akt and MAPK/ERK pathways by dihydroindenes.

While direct inhibition of these kinases by dihydroindenes is an area of ongoing investigation, the observed anticancer effects of these compounds are consistent with the downregulation of these pro-survival signaling cascades.

Pharmacokinetics and Drug Development Considerations

The successful development of any therapeutic agent hinges on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). While comprehensive in vivo pharmacokinetic data for many substituted dihydroindenes is still emerging, preliminary in silico and in vitro ADME studies are crucial for lead optimization.

Factors such as lipophilicity, molecular weight, and the presence of specific functional groups can significantly influence the oral bioavailability, metabolic stability, and half-life of these compounds. For instance, the introduction of polar groups may enhance aqueous solubility but could also increase clearance. Conversely, lipophilic substituents might improve membrane permeability but could lead to higher plasma protein binding and sequestration in adipose tissue.

Future research should focus on detailed in vivo pharmacokinetic studies in relevant animal models to establish the druggability of promising substituted dihydroindene candidates.

Conclusion

Substituted dihydroindenes represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neuropharmacology. Their accessible synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The potent anticancer and anti-angiogenic effects of tubulin-targeting dihydroindenes, coupled with the potential for developing selective melatonin receptor agonists, underscore the importance of continued research into this valuable chemical scaffold. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutics based on the dihydroindene core.

References

5-Ethylindan: A Technical Brief on a Structurally Simple Aromatic Hydrocarbon

Absence of a Notable Discovery History

Despite a thorough review of scientific literature and chemical databases, there is a conspicuous absence of specific information regarding the discovery and historical development of 5-ethylindan. This suggests that the compound has not been the subject of significant historical research or landmark studies that would typically accompany a molecule of notable scientific interest. Its existence is documented in chemical databases, indicating it has likely been synthesized, but the context of its initial preparation and any subsequent investigations into its properties or applications remain largely unrecorded in accessible literature. It is plausible that 5-ethylindan has been synthesized as part of broader chemical library generation for screening purposes or as an intermediate in the synthesis of more complex molecules, rather than being a primary target of investigation itself.

Physicochemical Properties

The fundamental physicochemical properties of 5-ethylindan, as aggregated from various chemical databases, are summarized below. These data provide a quantitative profile of the molecule.

| Property | Value |

| Molecular Formula | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol |

| CAS Number | Not available for 5-ethylindan specifically |

| IUPAC Name | 5-ethyl-2,3-dihydro-1H-indene |

Note: While CAS numbers exist for isomers such as 1-ethylindan and 2-ethylindan, a specific CAS number for 5-ethylindan is not readily found, further highlighting its obscurity.

Plausible Synthetic Pathway

While no specific historical synthesis of 5-ethylindan is documented, a plausible and chemically sound method for its preparation can be proposed based on established organic chemistry principles, particularly the Friedel-Crafts reaction, a cornerstone of aromatic chemistry developed by Charles Friedel and James Crafts in 1877. This proposed two-step synthesis involves the Friedel-Crafts acylation of ethylbenzene followed by a Clemmensen or Wolff-Kishner reduction.

Experimental Protocol: A Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Ethylbenzene

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), ethylbenzene is added.

-

Acylation: Acryloyl chloride is added dropwise to the cooled reaction mixture. The reaction is typically exothermic and requires careful temperature control (e.g., maintaining the temperature between 0 and 5 °C).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with a dilute sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude propiophenone derivative is then purified by column chromatography or distillation.

Step 2: Reduction of the Ketone

The carbonyl group of the propiophenone derivative is reduced to a methylene group to yield 5-ethylindan.

-

Clemmensen Reduction: The ketone is heated under reflux with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

Final Purification: The resulting 5-ethylindan would be purified by distillation under reduced pressure.

Visualizing the Synthetic Workflow

The logical flow of this proposed synthesis is depicted in the following diagram:

Thermodynamic Properties of 1H-Indene, 5-ethyl-2,3-dihydro-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of the organic compound 1H-Indene, 5-ethyl-2,3-dihydro-, also known as 5-ethylindan. Due to a scarcity of direct experimental data for this specific molecule, this document leverages available data for structurally related compounds, outlines established experimental protocols for determining key thermodynamic parameters, and presents a logical workflow for such a characterization.

Introduction

1H-Indene, 5-ethyl-2,3-dihydro- is an alkyl-substituted indan. The thermodynamic properties of such compounds are crucial for a variety of applications, including reaction engineering, process design, and understanding intermolecular interactions in biological systems. This guide synthesizes available information to provide a comprehensive resource for researchers.

Quantitative Data on Related Compounds

Table 1: Standard Enthalpies of Combustion and Formation of Indan and Various Alkylindans in the Liquid State at 298.15 K [1]

| Compound | Standard Enthalpy of Combustion (ΔHc°) (kJ/mol) | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |

| Indan | -4982.49 ± 1.38 | -16.40 ± 1.38 |

| 1,1-Dimethylindan | -6275.89 ± 1.76 | -110.37 ± 1.80 |

| 4,6-Dimethylindan | -6265.72 ± 1.51 | -120.50 ± 1.55 |

| 4,7-Dimethylindan | -6263.76 ± 1.46 | -122.47 ± 1.51 |

| 1,1,4,6-Tetramethylindan | -7556.28 ± 2.72 | -214.51 ± 2.76 |

| 1,1,4,7-Tetramethylindan | -7564.23 ± 1.72 | -206.56 ± 1.76 |

| 1,1,4,6,7-Pentamethylindan (solid) | -8192.32 ± 2.01 | -263.09 ± 2.05 |